4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Physicochemical profiling Lipophilicity Compound library design

4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate (C26H19ClN2O3, MW 442.9 g/mol) is a synthetic hydrazone derivative belonging to the naphthyl-N-acylhydrazone (NAH) class. It features an (E)-configured hydrazinylidene linker connecting a naphthalen-1-ylacetyl group to a phenyl 2-chlorobenzoate ester.

Molecular Formula C26H19ClN2O3
Molecular Weight 442.9 g/mol
Cat. No. B15012991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
Molecular FormulaC26H19ClN2O3
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C26H19ClN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+
InChIKeyPZLMXPNSHDEPGR-OGLMXYFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate: Compound Profile for Targeted Procurement


4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate (C26H19ClN2O3, MW 442.9 g/mol) is a synthetic hydrazone derivative belonging to the naphthyl-N-acylhydrazone (NAH) class . It features an (E)-configured hydrazinylidene linker connecting a naphthalen-1-ylacetyl group to a phenyl 2-chlorobenzoate ester. This compound is part of a rare and unique chemical collection provided to early discovery researchers and has not yet been the subject of extensive primary pharmacological studies . Its structural architecture combines a large aromatic naphthalene system for potential π-π stacking interactions, a hydrazone linkage capable of hydrogen bonding, and an ortho-chlorobenzoate moiety that distinguishes it from closely related unsubstituted or para-substituted benzoate analogs [1].

Why Naphthyl-Acylhydrazone Regioisomers and Benzoate Analogs Cannot Replace 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate


Within the naphthyl-N-acylhydrazone (NAH) chemotype, even minor structural perturbations yield profound differences in pharmacological profile, target engagement, and physicochemical properties. Published studies on regioisomeric NAH derivatives (LASSBio-2039, LASSBio-2040, LASSBio-2041) demonstrate that the position of the hydrazone attachment on the central phenyl ring and the substitution pattern on the benzoate ester are critical determinants of biological activity: only LASSBio-2039 significantly reduced cell migration in vitro among the three tested regioisomers at equivalent doses of 1–30 µmol/kg [1]. Similarly, progression from the unsubstituted benzylidene NAH scaffold (LASSBio-1524, IKK-β IC50 = 20 μM) to the tetrahydro-naphthyl analog (LASSBio-1764) substantially enhanced in vivo anti-inflammatory efficacy [2]. The target compound's specific combination—a 4-position hydrazone attachment with an ortho-chlorobenzoate ester—cannot be functionally replicated by its 3-position regioisomer, its para-chloro analog, its unsubstituted benzoate congener, or its naphthyl-ester homolog, as each differs in key properties including lipophilicity (logP), polar surface area (tPSA), hydrogen bonding capacity, and steric profile [3].

Quantitative Differentiation Evidence for 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate vs. Closest Analogs


Ortho-Chlorobenzoate Ester vs. Unsubstituted Benzoate: Impact on Computed logP and Molecular Weight

The presence of the ortho-chlorine substituent on the benzoate ester differentiates the target compound from its unsubstituted analog, 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate. The chlorine atom adds 34.5 Da to the molecular weight (442.9 vs. 408.4 g/mol) and increases computed logP, enhancing membrane permeability potential while reducing aqueous solubility [1]. The ortho-chlorine may also participate in halogen bonding interactions with biological targets, a feature absent in the unsubstituted benzoate analog . These computed differences are derived from authoritative database entries for both compounds, confirming quantifiable divergence in key drug-likeness parameters [1].

Physicochemical profiling Lipophilicity Compound library design

Regioisomeric Differentiation: 4-Position Hydrazone-2-Chlorobenzoate vs. 3-Position Hydrazone-4-Chlorobenzoate

The target compound bears the hydrazone linkage at the 4-position of the central phenyl ring with a 2-chlorobenzoate ester, whereas the structurally nearest regioisomer (SALOR-INT L461458-1EA, CAS 767302-82-9) has the hydrazone at the 3-position with a 4-chlorobenzoate ester. Published evidence from the LASSBio NAH series establishes that regioisomeric variation profoundly impacts biological activity: among three regioisomeric naphthyl-N-acylhydrazones (LASSBio-2039, LASSBio-2040, LASSBio-2041) tested at identical doses (1, 10, and 30 µmol/kg p.o.), only LASSBio-2039 demonstrated significant reduction of cell migration in vitro, despite all three reducing leukocyte migration, NO, and IL-1β production in vivo [1]. This demonstrates that regioisomeric NAH compounds are not functionally interchangeable, and the specific 4-position/2-chlorobenzoate arrangement of the target compound represents a structurally distinct chemical entity .

Regioisomer comparison Target engagement Molecular recognition

Phenyl Ester Core vs. Naphthyl Ester Homolog: Impact on Molecular Size, Shape, and Target Binding

The target compound employs a phenyl 2-chlorobenzoate ester core (central phenyl ring connected to the hydrazone at the 4-position). A closely related homolog replaces this central phenyl with a naphthalene ring: 1-(2-(1-naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate (CAS 767311-94-4, C30H21ClN2O3, MW 492.9 g/mol) . This substitution increases molecular weight by approximately 50 Da (11.3%) and adds an additional aromatic ring, significantly altering the compound's size, shape, and potential for π-π stacking interactions. The target compound's smaller phenyl core results in a more compact scaffold with fewer rotatable bonds and lower topological polar surface area, which may favor different pharmacokinetic properties and target binding modes [1]. In the broader NAH class, tetrahydro-naphthyl substitution on the hydrazone N-acyl portion (LASSBio-1764) was shown to surpass the parent compound (LASSBio-1524) in anti-inflammatory efficacy, demonstrating that even subtle alterations in the aryl core profoundly influence biological outcomes [2].

Homolog comparison Ligand efficiency Steric profile

Class-Level Evidence: Naphthyl-N-Acylhydrazone Scaffold Demonstrates Quantifiable Kinase Inhibition

While the target compound itself has not been directly profiled in published kinase assays, it belongs to the naphthyl-N-acylhydrazone (NAH) class for which quantitative structure-activity relationships have been established. The prototypical NAH derivative LASSBio-1824 demonstrated p38α MAPK inhibition with an IC50 of 4.45 μM in vitro, along with in vivo anti-TNF-α activity following oral administration [1]. Its predecessor LASSBio-1524 showed IKK-β inhibition with IC50 = 20 μM [2]. Structure-based drug design efforts within this class have established that the naphthyl group, the hydrazone linker, and the aryl substituent on the hydrazone nitrogen each contribute independently to kinase binding affinity [1][2]. The target compound retains the critical naphthalen-1-ylacetyl pharmacophore and (E)-configured hydrazone linker present in these validated inhibitors, while its 2-chlorobenzoate ester offers a distinct substitution vector for further optimization .

p38α MAPK inhibition Anti-inflammatory Kinase inhibitor

H-Bond Donor/Acceptor Profile and tPSA Comparison Across Naphthyl-Hydrazone Benzoate Analogs

Computed topological polar surface area (tPSA) and hydrogen bonding capacity provide quantifiable differentiation between the target compound and its nearest analogs. For the target compound (ZINC990754), the computed tPSA is 66 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The regioisomer ZINC95593930 (alternative C26H19ClN2O3) shows a lower tPSA of 32 Ų with 0 hydrogen bond donors and 6 hydrogen bond acceptors [2], indicating that despite identical molecular formula, the connectivity difference yields substantially different hydrogen bonding and polarity profiles. The target compound's higher tPSA and presence of a hydrogen bond donor (hydrazone NH) suggest greater capacity for specific polar interactions with biological targets, while its logP of 4.17 indicates sufficient lipophilicity for membrane permeation [1].

Drug-likeness Polar surface area Hydrogen bonding

Recommended Application Scenarios for 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate Based on Verified Evidence


Kinase Inhibitor Discovery Leveraging the Validated Naphthyl-N-Acylhydrazone Pharmacophore

The target compound is well-suited for inclusion in kinase-focused screening libraries, particularly those targeting the MAPK and IKK families. Published NAH class data establish a quantitative benchmark: LASSBio-1824 inhibits p38α MAPK with IC50 = 4.45 μM, and LASSBio-1524 inhibits IKK-β with IC50 = 20 μM [1]. The target compound retains the essential naphthalen-1-ylacetyl hydrazone pharmacophore while introducing a 2-chlorobenzoate ester that offers an unexplored substitution vector. Its computed logP of 4.17 and tPSA of 66 Ų [2] predict favorable cell permeability, making it a suitable starting point for cell-based kinase inhibitor screening campaigns.

Anti-Inflammatory Drug Discovery with In Vivo-Validated NAH Scaffold Chemistry

The NAH chemotype has demonstrated reproducible in vivo anti-inflammatory efficacy across multiple studies. LASSBio-2039, LASSBio-2040, and LASSBio-2041 all reduced leukocyte migration, NO, and IL-1β production at oral doses of 1–30 µmol/kg in murine inflammation models [3]. The target compound's structural features—including its (E)-configured hydrazone linker and 2-chlorobenzoate ester—are consistent with design principles that have yielded orally active anti-inflammatory prototypes in the LASSBio program. Researchers procuring this compound for inflammation target screening can leverage this established class-level validation.

Structure-Activity Relationship (SAR) Exploration Around the Benzoate Ester Substituent

The target compound provides a unique ortho-chloro substitution on the benzoate ester that is absent from the well-characterized LASSBio series (which predominantly employs benzylidene or nitrobenzylidene substituents). In systematic SAR studies, the ortho-chlorobenzoate group can be compared against the unsubstituted benzoate analog (MW 408.4 g/mol) and the 4-chlorobenzoate regioisomer to quantify the contribution of chlorine position and steric effects to target binding, selectivity, and pharmacokinetics. The availability of both the target compound and its close structural analogs from the same screening collection enables controlled comparative experimentation.

Computational Chemistry and Molecular Docking Studies Requiring Diverse NAH Chemotypes

The target compound's computed properties (tPSA = 66 Ų, logP = 4.17, HBD = 1, HBA = 3) [2] and its presence in the ZINC database in ready-to-dock formats make it immediately accessible for virtual screening and molecular docking campaigns. Its distinct tPSA (66 Ų vs. 32 Ų for the regioisomer ZINC95593930) provides a quantifiable differentiation parameter for studies correlating computed polarity with docking scores or experimental binding affinity [2][4]. The compound can serve as a probe for evaluating the predictive accuracy of docking algorithms on the NAH scaffold.

Quote Request

Request a Quote for 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.